molecular formula C25H31NO6 B15288607 [2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

Cat. No.: B15288607
M. Wt: 441.5 g/mol
InChI Key: FBHSPRKOSMHSIF-VOXZJPIXSA-N
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Description

The compound [2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by its multiple chiral centers and functional groups, including hydroxyl, acetyl, and oxo groups. It is a derivative of a steroid-like structure, which contributes to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Acetylation: Acetylation of hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

    Cyclization: Formation of the pentacyclic structure through intramolecular cyclization reactions, often catalyzed by acids or bases.

    Oxidation: Introduction of oxo groups using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate: can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the acetate group, leading to the formation of esters or amides.

    Hydrolysis: Hydrolysis of the acetate group to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, amides.

    Hydrolysis: Alcohols, acetic acid.

Scientific Research Applications

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate: has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of hormonal disorders.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of [2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with steroid receptors or enzymes involved in steroid metabolism.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate: can be compared with other similar compounds:

    Similar Compounds:

  • Uniqueness : The unique combination of functional groups and the specific stereochemistry of This compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1

InChI Key

FBHSPRKOSMHSIF-VOXZJPIXSA-N

Isomeric SMILES

CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

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